![molecular formula C19H20N4O5 B2467484 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide CAS No. 941939-83-9](/img/structure/B2467484.png)
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of arylpiperazine . Arylpiperazines are a class of chemical compounds which contain a phenylpiperazine substructure . They have been subjects of comparative analysis for their potential as ligands for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Wissenschaftliche Forschungsanwendungen
Biological Activities
- Compounds derived from norfloxacin, including those related to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide, have shown notable antimicrobial activities. Some of these compounds exhibited excellent activity against various microorganisms, and one demonstrated antiurease activity (Menteşe et al., 2013).
Synthesis and Evaluation
- The compound 3-benzamido-1-(4-(2-methoxyphenyl) piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC), similar in structure to the subject compound, was synthesized and showed inhibition of uterine smooth muscle contractions in non-pregnant rats. This suggests a potential application in tocolysis (Lucky & Omonkhelin, 2009).
Computational and Dopaminergic Ligands Analysis
- Similar compounds have been synthesized for mapping the dopamine D2 receptor (D2DAR) arylpiperazine binding site. These compounds, including variants of 2-[4-(4-methoxyphenyl)piperazin-1-yl], were evaluated for their affinity toward D2DAR in vitro, indicating potential applications in studying dopaminergic systems (Penjišević et al., 2016).
Serotonin Receptor Antagonists
- N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, related to the query compound, were developed as PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. This demonstrates potential applications in neuroimaging and the study of serotonin receptors (García et al., 2014).
Antibacterial Properties
- A compound named C10, structurally similar to the query compound, was shown to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This suggests potential applications in targeted antibacterial strategies (Kim et al., 2011).
Kinetics and Mechanisms
- Studies on reactions of similar compounds with alicyclic amines have been conducted, providing insights into the kinetics and mechanisms of these reactions, which are vital for understanding the compound's chemical behavior and potential applications in synthesis (Castro et al., 2001).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound this compound interacts with its targets, the α1-ARs, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The interaction with the α1-ARs can lead to various physiological changes depending on the specific subtype of α1-AR that the compound binds to .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with the α1-ARs. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can influence these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). These properties were identified through in silico docking and molecular dynamics simulations, along with ADME calculations . The compound exhibited an acceptable pharmacokinetic profile for advanced investigation as a potential α1-AR antagonist .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with the α1-ARs. By binding to these receptors, the compound can influence the physiological functions associated with these receptors, such as the contraction of smooth muscles in various parts of the body .
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-28-17-7-5-15(6-8-17)21-9-11-22(12-10-21)19(25)18(24)20-14-3-2-4-16(13-14)23(26)27/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKMDNSVRICWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)

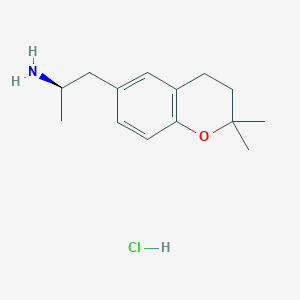
![2-Chloro-N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2467409.png)
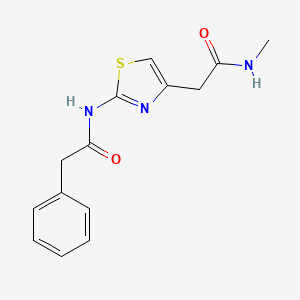
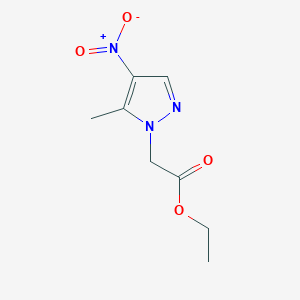
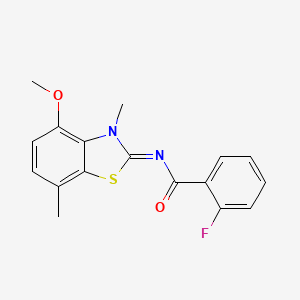
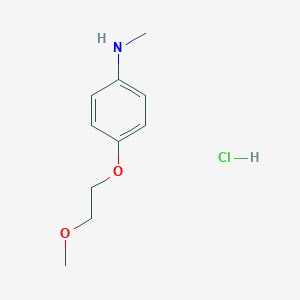
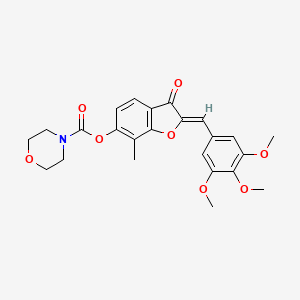
![N-{2-methyl-3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B2467421.png)
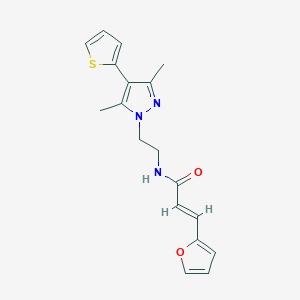
![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2467424.png)